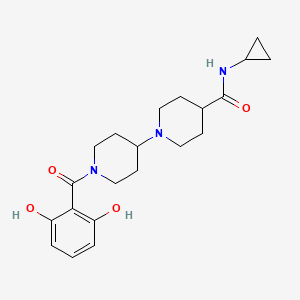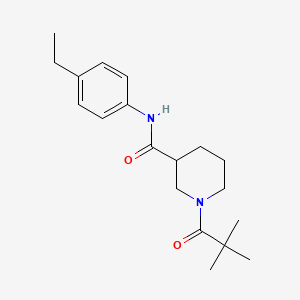
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that is structurally related to fentanyl. U-47700 was first synthesized in the 1970s by a team of researchers at Upjohn, and it was initially investigated for its potential use as a painkiller. However, due to its high potency and potential for abuse, U-47700 was never developed for medical use and was instead classified as a Schedule I controlled substance in the United States in 2016.
作用機序
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. Activation of the mu-opioid receptor leads to the release of dopamine in the brain, which produces feelings of euphoria and pleasure. This compound also has analgesic properties, and it can reduce pain by blocking the transmission of pain signals in the spinal cord.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its analgesic properties, this compound can cause sedation, respiratory depression, and constipation. This compound can also produce feelings of euphoria and pleasure, which can lead to addiction and abuse.
実験室実験の利点と制限
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high potency, which makes it useful for studying the effects of opioids on the central nervous system. However, this compound also has several limitations. It is highly addictive and can be dangerous if not used properly. In addition, this compound is a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide. One area of interest is the development of new opioid analgesics that have fewer side effects and are less addictive than current opioids. Another area of interest is the development of new treatments for opioid addiction that are more effective than current treatments. Finally, researchers may continue to study the effects of this compound on the central nervous system in order to gain a better understanding of how opioids produce their effects and how they can be used safely and effectively.
合成法
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide involves the reaction of 4-ethylbenzaldehyde with 2,2-dimethylpropanal to form 4-ethyl-2,2-dimethyl-3-oxopentanal, which is then reacted with piperidine to form this compound. The synthesis of this compound is relatively straightforward, and the starting materials are readily available.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. In particular, researchers have investigated the analgesic properties of this compound and its potential use as a painkiller. This compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have less respiratory depression and sedation than other opioids such as morphine.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14-8-10-16(11-9-14)20-17(22)15-7-6-12-21(13-15)18(23)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIPDWIZLWORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

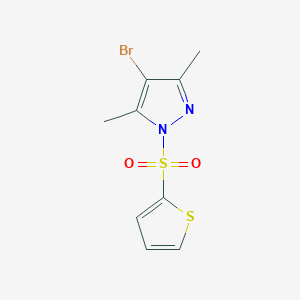
![N-[2-(4-morpholinyl)ethyl]-2-(propylthio)benzamide](/img/structure/B5425941.png)
![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)
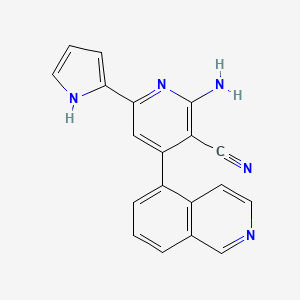
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B5425967.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)
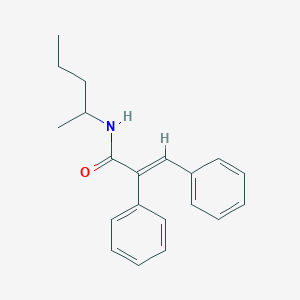
![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)
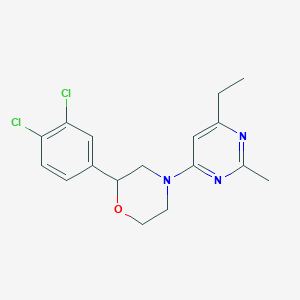
![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426023.png)
